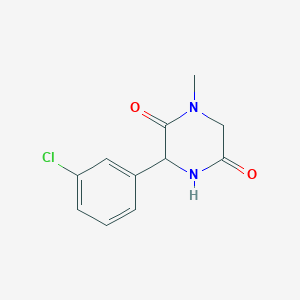

3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione

Übersicht

Beschreibung

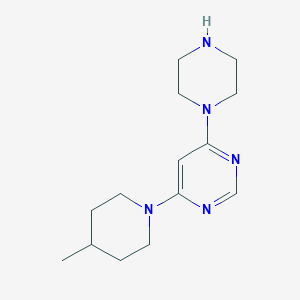

“3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione” is a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives show a wide range of biological and pharmaceutical activity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Spectroscopic Analysis

- Synthesis and Spectroscopic Analysis : 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione and similar compounds have been synthesized and characterized using various spectroscopic methods, including X-ray Crystallography, FT-IR, NMR, and UV-Visible spectroscopy. These methods provide detailed insights into the molecular structure and electronic properties of the compound (Murugesan et al., 2021).

Biological Activity and Docking Studies

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the biological activity of compounds like 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione. These studies help in predicting how these compounds might interact with biological targets, such as proteins (Murugesan et al., 2021).

Applications in Organic Synthesis

- Organic Substrates in Synthesis : These compounds are useful in organic synthesis. They are prone to addition reactions to the C–C double bond by various reagents and can be transformed into natural products, analogs, or precursors for interesting amino or keto acid derivatives (Liebscher & Jin, 1999).

Chiral Solvating Properties

- Chiral Solvating Agents : Certain derivatives of 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione have been explored as chiral solvating agents in NMR spectroscopy. This application is crucial for the determination of the enantiomer composition of chiral substances (Wagger et al., 2007).

Geometrical Isomerism and Tautomerism

- Isomerism and Tautomerism Studies : The study of isomerism and tautomerism in compounds like 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione provides valuable insights into their chemical behavior and potential applications in synthetic chemistry (Blake & Sammes, 1970).

Wirkmechanismus

Target of Action

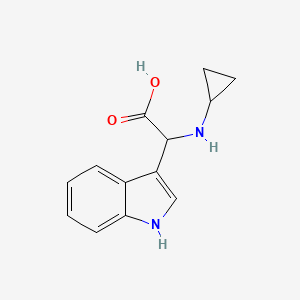

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as chemical inhibitors of oxidative phosphorylation . They function as ionophores and reduce the ability of ATP synthase to function optimally .

Biochemical Pathways

Compounds like cccp cause an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . This disruption affects the optimal functioning of ATP synthase, a critical enzyme in cellular energy production .

Pharmacokinetics

Similar compounds like meta-chlorophenylpiperazine (mcpp) are metabolized in the liver, specifically by the cyp2d6 enzyme . The elimination half-life of mCPP ranges from 4 to 14 hours , and it is excreted in urine .

Result of Action

Compounds like cccp, which disrupt oxidative phosphorylation, can lead to the gradual destruction of living cells and death of the organism .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)-1-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-14-6-9(15)13-10(11(14)16)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSFFLGXBXXPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC(C1=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419881.png)

![5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione](/img/structure/B1419882.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1419885.png)

![2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1419890.png)